Norbornene-PEG4 azide
Description
Properties
IUPAC Name |
N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O4/c17-20-19-4-6-23-8-10-24-9-7-22-5-3-18-16(21)15-12-13-1-2-14(15)11-13/h1-2,13-15H,3-12H2,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDILWISGCHEZMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)NCCOCCOCCOCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Norbornene Functionalization
The norbornene core is modified to introduce a reactive carboxylic acid group, enabling subsequent amide bond formation. This is typically achieved through oxidation or hydrolysis of norbornene derivatives. For instance, norbornene can be oxidized using potassium permanganate (KMnO₄) in acidic conditions to yield norbornene-2-carboxylic acid. The carboxylic acid is then activated using N-hydroxysuccinimide (NHS) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form an active ester intermediate, which reacts efficiently with amine-terminated PEG4.
Key Reaction Conditions :
PEG4 Spacer Conjugation
The activated norbornene carboxylic acid reacts with α-amine-ω-hydroxy-PEG4 (H₂N-PEG4-OH) to form an amide bond. This step requires strict stoichiometric control to prevent diamination or PEG4 dimerization. The reaction proceeds at room temperature for 12–24 hours, yielding norbornene-PEG4-OH.
Yield Optimization :
Azide Group Introduction
The terminal hydroxyl group of norbornene-PEG4-OH is converted to an azide via a two-step process:
-
Tosylation : Treatment with tosyl chloride (TsCl) in pyridine replaces the hydroxyl group with a tosylate leaving group.
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Nucleophilic Substitution : Reaction with sodium azide (NaN₃) in DMF at 60°C for 48 hours replaces the tosylate with an azide.
Critical Considerations :
-
Moisture must be excluded to prevent azide hydrolysis.
Optimization of Reaction Conditions
Solvent and Catalyst Selection
Temperature and Time
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Lower temperatures (0–5°C) during NHS activation minimize ester hydrolysis.
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Azidation at 60°C accelerates substitution kinetics without degrading PEG4.
Purification and Isolation Techniques
| Step | Method | Conditions | Purity (%) | Yield (%) |
|---|---|---|---|---|
| Post-Coupling | Column Chromatography | Silica gel, ethyl acetate → ethyl acetate/methanol (9:1) | ≥95 | 70–80 |
| Post-Azidation | Recrystallization | Ethanol/water (4:1) at −20°C | ≥98 | 60–70 |
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms purity by resolving unreacted PEG4 (retention time = 8.2 min) and this compound (retention time = 12.5 min).
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Fourier-Transform Infrared Spectroscopy (FTIR)
Challenges in Synthesis and Practical Solutions
Azide Instability
PEG4 Hygroscopicity
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Challenge : PEG4 absorbs moisture, complicating stoichiometry.
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Solution : Use molecular sieves during PEG4 handling and reaction.
Scalability Considerations for Industrial Production
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Continuous Flow Reactors : Enhance safety during azide substitutions by minimizing NaN₃ handling.
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Crystallization Optimization : Ethanol/water mixtures achieve >90% recovery at scale.
Recent Methodological Advances
Microwave-assisted synthesis reduces azidation time from 48 hours to 6 hours, improving throughput without compromising yield .
Chemical Reactions Analysis
Types of Reactions: Norbornene-PEG4 azide undergoes various types of chemical reactions, including:
Click Reactions: The azide group participates in Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Aziridination: The norbornene moiety can undergo aziridination with sulfonyl azides to form aziridines.
Common Reagents and Conditions:
Click Reactions: Typically involve copper(I) catalysts and are carried out in solvents like dimethyl sulfoxide (DMSO) or water at room temperature.
Aziridination: Requires electron-deficient sulfonyl azides and is performed under mild conditions.
Major Products:
Click Reactions: Yield triazole-linked products.
Aziridination: Produce aziridine derivatives.
Scientific Research Applications
Chemical Synthesis
Norbornene-PEG4 azide is extensively utilized in the synthesis of polymers through click chemistry . The azide group allows for the formation of stable triazole linkages via copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a highly efficient method for polymer coupling.
Applications in Polymer Chemistry
- Block Copolymers : this compound can be used to synthesize block copolymers by linking different polymer segments through click reactions.
- Graft Copolymers : It facilitates the creation of graft copolymers that can exhibit tailored properties for specific applications.
| Application Type | Description | Key Benefits |
|---|---|---|
| Block Copolymers | Synthesis via click chemistry | Tailored mechanical and thermal properties |
| Graft Copolymers | Functionalized with various side chains | Enhanced solubility and reactivity |
Biological Applications
In biological research, this compound plays a crucial role in bioconjugation , allowing researchers to label biomolecules such as proteins and nucleic acids effectively. This application is vital for tracking biological processes and developing therapeutic agents.
Bioconjugation Techniques
- Labeling Biomolecules : The azide functionality enables the attachment of fluorescent dyes or drug molecules to proteins, enhancing their visibility or therapeutic efficacy.
- Theranostic Agents : Used in the development of agents that combine diagnostic imaging with therapeutic capabilities, particularly in cancer treatment.
| Bioconjugation Technique | Purpose | Example |
|---|---|---|
| Protein Labeling | Enhance detection in assays | Fluorescently labeled antibodies |
| Drug Delivery Systems | Targeted therapy | Doxorubicin conjugated via CuAAC |
Medical Applications
The compound's properties make it suitable for developing advanced drug delivery systems. Its ability to form stable linkages with therapeutic agents enhances the efficacy and specificity of treatments.
Drug Delivery Systems
- Controlled Release : this compound can be used to create hydrogels that release drugs in a controlled manner, improving therapeutic outcomes.
- Targeted Therapy : By conjugating drugs with targeting moieties through click chemistry, it allows for precise delivery to diseased tissues.
| Medical Application | Description | Benefits |
|---|---|---|
| Controlled Release Systems | Hydrogels for sustained drug release | Improved patient compliance |
| Targeted Therapy | Conjugates with targeting ligands | Reduced side effects |
Industrial Applications
In industry, this compound is employed in producing functionalized polymers and hydrogels used in various applications, from coatings to biomedical devices.
Functionalized Polymers
- Coatings : Utilized in creating coatings that require specific chemical functionalities for adhesion or biocompatibility.
- Hydrogels : Employed in medical devices where biocompatibility and controlled release are crucial.
| Industrial Application | Use Case | Advantages |
|---|---|---|
| Coatings | Adhesive properties | Enhanced durability |
| Hydrogels | Biomedical applications | Biocompatibility |
Case Studies
- Bioconjugation of Antibodies : A study demonstrated the use of this compound to modify antibodies for enhanced imaging capabilities. The modified antibodies showed significantly higher fluorescence signals compared to unmodified controls, indicating improved detection sensitivity .
- Drug Delivery Systems : Research involving this compound-based hydrogels revealed their potential for controlled release of doxorubicin. The study highlighted the effectiveness of these systems in targeting cancer cells while minimizing systemic toxicity .
- Polymer Synthesis : A comparative study on tetrazine versus azide ligation showed that while both methods are effective for polymer coupling, the azide-based approach required longer reaction times but was simpler to execute .
Mechanism of Action
The mechanism of action of Norbornene-PEG4 azide primarily involves its participation in click reactions. The azide group reacts with alkynes in the presence of a copper(I) catalyst to form stable triazole linkages. This reaction is highly specific and efficient, making it ideal for bioconjugation and polymer coupling . The norbornene moiety can also undergo aziridination, where it reacts with sulfonyl azides to form aziridines, enabling the attachment of various tags to biomolecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of Norbornene-PEG4 azide with structurally or functionally related compounds:
Reactivity and Kinetic Analysis
- This compound: SPAAC reaction rate: ~1–10 M⁻¹s⁻¹ (strain-promoted, metal-free). CuAAC reaction rate: ~10–100 M⁻¹s⁻¹ (requires copper catalyst) .
- Tetrazine-PEG4 Derivatives: IEDDA with norbornene: ~10⁴ M⁻¹s⁻¹, enabling rapid labeling in live-cell systems .
- Azide-PEG4-NHS Ester :
Solubility and Biocompatibility
- PEG4 Linker : Balances solubility and steric effects. Longer PEG chains (e.g., PEG5k in ) increase solubility but may hinder reaction efficiency .
- Tetrazine derivatives, while non-explosive, may exhibit photolability .
Orthogonal Reaction Capabilities
This compound uniquely supports dual orthogonal reactions:
SPAAC with cyclooctynes (e.g., DBCO) for metal-free applications.
CuAAC with terminal alkynes for high-efficiency coupling. This dual functionality is absent in monofunctional analogs like Azide-PEG4-NHS ester or Norbornene-PEG4-Propionic acid .
Q & A
Q. What frameworks (e.g., FINER) evaluate the feasibility of novel applications for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
